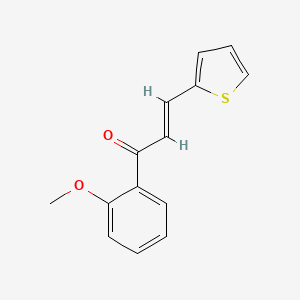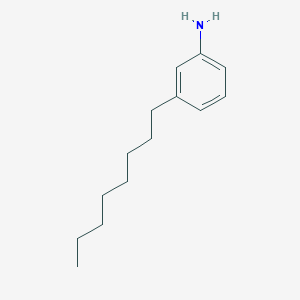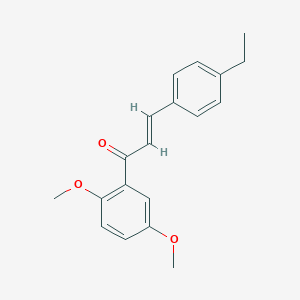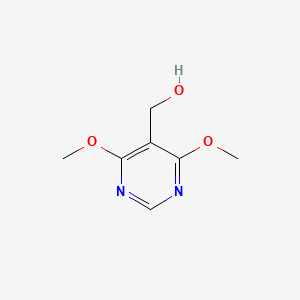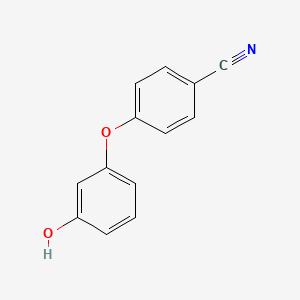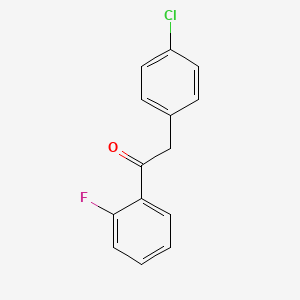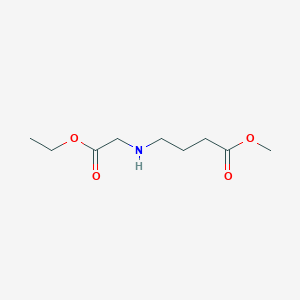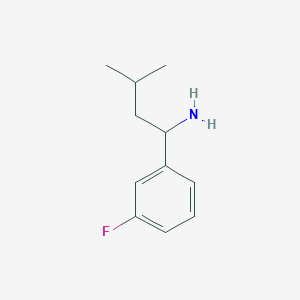
3-(3-Aminopropoxy)propan-1-ol
Vue d'ensemble
Description
“3-(3-Aminopropoxy)propan-1-ol” is a chemical compound with the molecular formula C6H15NO2 . It is used for modifying proteins or surfaces such as beads, nanoparticles, and self-assembled monolayers .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a three-carbon chain (propane), with an amino group (NH2) attached to the third carbon, and a hydroxy group (OH) attached to the first carbon . The third carbon is also linked to another three-carbon chain through an oxygen atom, forming a propoxy group .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 133.19 . It is predicted to have a boiling point of 248.5±15.0 °C and a density of 0.985±0.06 g/cm3 . Its pKa value is predicted to be 14.88±0.10 .
Applications De Recherche Scientifique
Enzymatic Resolution and Asymmetric Synthesis
One application of 3-(3-Aminopropoxy)propan-1-ol derivatives involves their use in the enzymatic resolution of chiral 1,3-amino alcohols. This process has been employed for the asymmetric synthesis of (S)-dapoxetine, demonstrating the compound's utility in producing pharmacologically active molecules with high enantiomeric excess (Torre, Gotor‐Fernández, & Gotor, 2006).
Dendrimer Construction for Biological Studies
The compound has also facilitated the synthesis of poly(ether imine) dendrons and dendrimers up to the third generation. These dendrimers, characterized by their non-toxicity in cytotoxicity studies, are considered valuable for biological research and applications (Krishna, Jain, Tatu, & Jayaraman, 2005).
Corrosion Inhibition
Further research has demonstrated the utility of this compound derivatives in corrosion inhibition, specifically for carbon steel. Compounds synthesized from this chemical showed effective inhibition through the formation of a protective layer on the metal surface, indicating potential applications in industrial corrosion protection (Gao, Liang, & Wang, 2007).
Antimicrobial and Antiseptic Applications
Additionally, derivatives of this compound have been explored for their antimicrobial properties. Certain synthesized compounds have exhibited more efficient antimicrobial activity than currently used medical antiseptics, suggesting their potential in medical and pharmaceutical applications (Jafarov et al., 2019).
Antitumor Activity
The synthesis of aminopropoxy derivatives of triterpenoids, utilizing this compound, has revealed significant antitumor activity against a wide range of human tumor cell lines. This highlights the compound's role in developing new anticancer agents (Kazakova et al., 2011).
Fluorescent Biomarker Development
Research has also focused on the development of fluorescent biomarkers using derivatives synthesized from this compound, for applications such as biodiesel quality control. These studies have demonstrated the low acute toxicity of such compounds, indicating their safety for environmental exposure (Pelizaro et al., 2019).
Safety and Hazards
The safety information for “3-(3-Aminopropoxy)propan-1-ol” indicates that it may cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and ensuring adequate ventilation .
Orientations Futures
Mécanisme D'action
Mode of Action
It is known that the compound contains an amino group, which may interact with various biological targets . .
Biochemical Pathways
The biochemical pathways affected by 3-(3-Aminopropoxy)propan-1-ol are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information about how such factors influence the action of this compound is currently lacking . Future studies should consider these factors to optimize the use of this compound in various settings.
Propriétés
IUPAC Name |
3-(3-aminopropoxy)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2/c7-3-1-5-9-6-2-4-8/h8H,1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEZZDWAXWFREJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)COCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



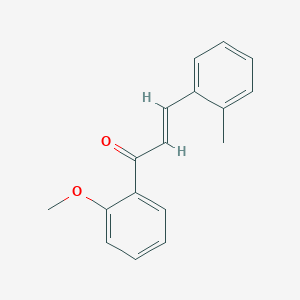
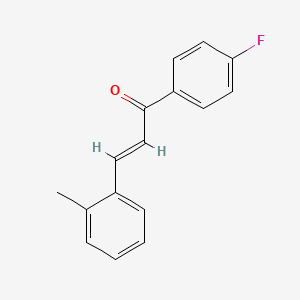
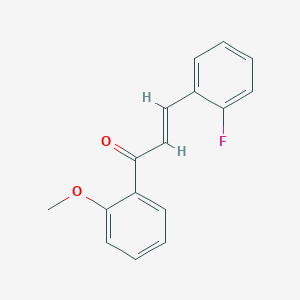
![3-{[(Tert-butoxy)carbonyl][(pyridin-4-yl)methyl]amino}propanoic acid](/img/structure/B3088105.png)
